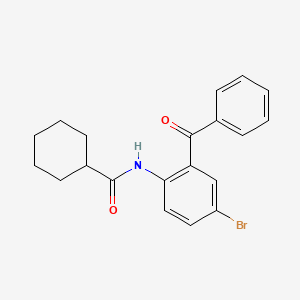

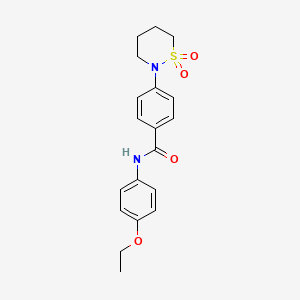

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

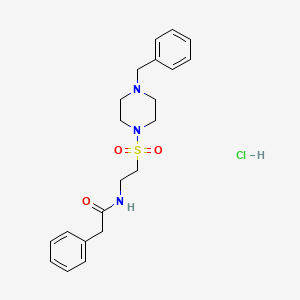

The compound "N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide" is a derivative of benzoylphenyl cyclohexanecarboxamide, which is a class of compounds that have been studied for various properties including their molecular structure, synthesis, and potential applications in medicinal chemistry. The presence of a benzoyl group and a bromine atom on the phenyl ring may influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between a benzoyl derivative and a cyclohexanecarboxamide moiety. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives has been reported, where various aryl substituents were introduced to the cyclohexanecarboxamide structure . Similarly, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide demonstrates the incorporation of a benzoyl group into the molecular framework . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoylphenyl cyclohexanecarboxamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and stabilization by an intramolecular hydrogen bond . Similarly, the structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone was elucidated, showing non-coplanarity of the benzene rings and a chair conformation of the cyclohexyl ring . These studies provide insights into the conformational preferences and stabilizing interactions within the molecule.

Chemical Reactions Analysis

The reactivity of benzoylphenyl cyclohexanecarboxamide derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of a bromine atom can facilitate electrophilic aromatic substitution reactions, as seen in the bromination of N-(o-aminophenyl)-cis-4-cyclohexene-1,2-dicarboximide . Additionally, the amide bond in these compounds can participate in various chemical transformations, such as N-benzoylation reactions . The specific reactivity patterns of "this compound" would need to be investigated to determine its unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylphenyl cyclohexanecarboxamide derivatives are closely related to their molecular structure. The presence of a bromine atom can increase the molecular weight and influence the compound's polarity and solubility. The spectroscopic characterization of these compounds, including IR, NMR, and mass spectrometry, provides detailed information about their functional groups and molecular geometry . Additionally, the photophysical properties, such as UV-Vis absorption, can be studied to understand the electronic structure of the compound . These properties are essential for predicting the behavior of the compound in different environments and for potential applications in various fields.

科学的研究の応用

Structural Analysis and Characterization

- The compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and similar derivatives have been a subject of structural analysis and characterization. These compounds have been examined through various techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The detailed structural analysis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a similar derivative, revealed its crystallization in the triclinic space group with specific unit cell parameters. The cyclohexane ring in these compounds typically adopts a chair conformation, and their molecular structure is often stabilized by intramolecular hydrogen bonds, forming a pseudo-six-membered ring (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Synthesis and Reactions

- The compound has been involved in chemical synthesis processes, particularly highlighting its utility in chemoselective N-benzoylation reactions. For instance, N-(2-hydroxyphenyl)benzamides, compounds of biological interest, have been synthesized through chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This synthesis pathway has been validated through analytical and spectral data, confirming the formation of the desired product and shedding light on the mechanism of the reaction, including the intramolecular nucleophilic attack on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).

Photocatalysis and Photoreactions

- This compound and its derivatives have been explored in the domain of photocatalysis and photoreactions. Investigations into the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides have revealed complex reaction pathways involving dehydrobromination, cyclization, and bromo-migration. These studies provide insights into the mechanistic aspects of these reactions, such as electrocyclic ring closure of 6π-electron-conjugated enamides, shedding light on the utility of these compounds in various photoreactive processes (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

Antipathogenic Activity

- The derivatives of this compound have demonstrated significant potential in the field of antimicrobial therapy. Studies on a number of acylthioureas, which are structurally related to this compound, have shown notable interaction with bacterial cells in both free and adherent states. The anti-pathogenic activity of these compounds, particularly against strains known for biofilm formation, underscores their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

将来の方向性

Future research could focus on the synthesis, characterization, and biological evaluation of “N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide” and its derivatives. This could include studying their antimicrobial and anticancer activities, as well as their potential use as lead compounds for rational drug designing .

特性

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWUKBCUWNVIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

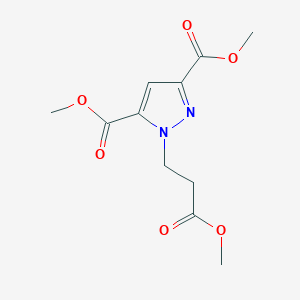

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)